2-Oxohex-5-enoic acid

Enzyme Inhibition Pyruvate Carboxylase Structure-Activity Relationship

2-Oxohex-5-enoic acid (CAS 80003-58-3), also known as 2-oxo-5-hexenoic acid, is a six-carbon unsaturated α-keto acid (molecular formula C₆H₈O₃, molecular weight 128.13 g/mol). It features a reactive α-keto carbonyl group adjacent to a carboxylic acid and a terminal alkene moiety, classifying it as an α-ketoalkenoic acid.

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 80003-58-3
Cat. No. B1453121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxohex-5-enoic acid
CAS80003-58-3
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESC=CCCC(=O)C(=O)O
InChIInChI=1S/C6H8O3/c1-2-3-4-5(7)6(8)9/h2H,1,3-4H2,(H,8,9)
InChIKeySRSUTBIWADPHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxohex-5-enoic Acid (CAS 80003-58-3) Procurement Guide: A Reactive α-Keto Acid Building Block for Specialized Synthesis


2-Oxohex-5-enoic acid (CAS 80003-58-3), also known as 2-oxo-5-hexenoic acid, is a six-carbon unsaturated α-keto acid (molecular formula C₆H₈O₃, molecular weight 128.13 g/mol) . It features a reactive α-keto carbonyl group adjacent to a carboxylic acid and a terminal alkene moiety, classifying it as an α-ketoalkenoic acid [1]. This bifunctional structure enables its use as a versatile intermediate in organic synthesis, particularly in the construction of heterocycles and chiral building blocks [1]. However, procurement efforts should note a significant data conflict: the same CAS number (80003-58-3) is also incorrectly associated with structurally distinct compounds like methyl 2-methylidene-3-oxobutanoate and ethyl 2-oxo-3-butenoate .

Why Generic α-Keto Acids Cannot Substitute for 2-Oxohex-5-enoic Acid in Targeted Applications


While α-keto acids constitute a broad class of reactive intermediates, direct substitution of 2-oxohex-5-enoic acid with a structurally similar analog is unreliable without verifying functional equivalence in the intended application [1]. The compound's unique six-carbon chain length and terminal alkene distinguish it from shorter-chain analogs (e.g., 2-oxopent-4-enoic acid) and saturated analogs (e.g., 2-oxohexanoic acid), which can lead to divergent reactivity in downstream reactions such as Claisen rearrangements, heterocycle formation, and enzyme inhibition assays . As shown in the evidence below, specific data on enzyme inhibition potency and synthetic yield highlight that performance is not uniform across the α-keto acid class, making validation against the specific CAS registry number essential for reproducible results [2].

Quantitative Evidence for Selecting 2-Oxohex-5-enoic Acid Over Structural Analogs


Enzyme Inhibition Potency: A Class-Level Comparison with a Potent α-Hydroxycinnamic Acid Inhibitor

In a study evaluating pyruvate carboxylase (PC) inhibitors, 2-oxohex-5-enoic acid (compound 7a) was part of a series of α-keto acids. While the most potent inhibitors were α-hydroxycinnamic acid derivatives (e.g., compound 8v with an IC50 of 4.3 ± 1.5 μM), the α-keto acid series, including 2-oxohex-5-enoic acid, served as a baseline for structure-activity relationship (SAR) exploration [1]. This suggests that the compound's potency as a PC inhibitor is likely modest, but its structure is a key intermediate in the discovery of more potent analogs. This establishes a baseline for evaluating modifications; a researcher aiming to explore SAR for PC inhibition would need to start with this specific α-keto acid scaffold, not a generic substitute.

Enzyme Inhibition Pyruvate Carboxylase Structure-Activity Relationship

Synthetic Efficiency: Reported Yield for a Tandem One-Pot Synthesis of β-Substituted Derivatives

A tandem Horner-Wadsworth-Emmons olefination/Claisen rearrangement/hydrolysis sequence, optimized in water under microwave irradiation, was reported to convert aldehydes into β-substituted-2-oxohex-5-enoic acids in good to excellent yields . A specific yield of approximately 73% (5.37 g) has been cited for the synthesis of 2-oxohex-5-enoic acid using this or a similar method [1]. While a direct head-to-head yield comparison with alternative synthetic routes for this exact compound is not available in the provided abstracts, this reported efficiency establishes a benchmark. When procuring this compound, a user can anticipate that established one-pot protocols can deliver it with reasonable efficiency, whereas a different α-ketoalkenoic acid with a different chain length or substitution pattern might require a different synthetic route with potentially lower yields.

Organic Synthesis Microwave-Assisted Chemistry Tandem Reactions

CAS Registry Specificity: Critical for Avoiding Procurement of a Structurally Distinct Compound

A critical differential factor for 2-oxohex-5-enoic acid is the ambiguity surrounding its CAS number. While 80003-58-3 is correctly associated with 2-oxohex-5-enoic acid, the same CAS number is also erroneously linked to at least two other compounds: methyl 2-methylidene-3-oxobutanoate and ethyl 2-oxo-3-butenoate . This misassignment is a significant procurement risk. In contrast, closely related analogs like 2-oxopent-4-enoic acid or 2-oxohept-6-enoic acid have unique CAS numbers that are not subject to this same level of ambiguity. Therefore, selecting 2-oxohex-5-enoic acid requires explicit verification of the chemical name and structure upon ordering, a step that may be less critical for analogs with cleaner database entries.

Chemical Identity Data Integrity Procurement

High-Value Application Scenarios for 2-Oxohex-5-enoic Acid Based on Quantitative Evidence


Scaffold for Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Based on its inclusion in a series of α-keto acids evaluated for pyruvate carboxylase inhibition [1], 2-oxohex-5-enoic acid serves as a foundational scaffold for SAR exploration. A medicinal chemistry group investigating anaplerotic enzyme targets would prioritize this compound as a starting point for developing more potent α-hydroxycinnamic acid derivatives, knowing that its specific α-ketoalkenoic acid backbone is a key structural feature in the series.

Synthetic Intermediate for β-Substituted Derivatives via One-Pot Microwave-Assisted Protocols

The reported efficient one-pot, microwave-assisted synthesis of β-substituted-2-oxohex-5-enoic acids makes this compound a valuable intermediate for organic synthesis labs focused on generating diverse compound libraries. A user seeking to rapidly generate a series of β-substituted α-keto acids for biological screening would select this compound over less efficiently synthesized analogs, as the established protocol offers a time- and resource-efficient route.

Enzymatic and Biocatalytic Research Involving α-Keto Acid Metabolism

Given its role as an intermediate in the meta-cleavage pathway for phenol and catechol degradation [2], 2-oxohex-5-enoic acid is a relevant substrate for studies on enzymes like 2-hydroxymuconate tautomerase (EC 5.3.2.6) and related biocatalysts. Researchers investigating microbial degradation pathways or engineering biocatalysts for green chemistry applications would require this specific six-carbon α-ketoalkenoic acid, as the enzyme's substrate specificity is chain-length dependent.

Procurement-Driven Research Requiring Rigorous CAS Verification

The documented CAS number ambiguity makes this compound a prime candidate for research groups that prioritize data integrity and supply chain diligence. A procurement specialist or lab manager selecting this compound would do so in a context where they can implement a verification step (e.g., confirming InChI key or structure with the vendor) to ensure they receive the correct α-ketoalkenoic acid, a precaution that may be less critical for other in-class compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Oxohex-5-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.